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Compound of Interest

Compound Name:
Tert-butyl 2-(4-aminooxan-4-

yl)acetate

CAS No.: 1888969-01-4

Cat. No.: B2528252

Get Quote

Executive Summary & Structural Logic
The Scaffold: 4,4-disubstituted oxane (tetrahydropyran) amino acids represent a critical class of

constrained heterocyclic building blocks. The core structure—typically 4-amino-

tetrahydropyran-4-carboxylic acid (4-ATP)—serves as a bioisostere for cyclic aliphatic amino

acids like 1-aminocyclohexanecarboxylic acid (

) and aminoisobutyric acid (Aib).

The "Oxygen Effect" in Medicinal Chemistry: Replacing the C-4 methylene of a cyclohexane

ring with an ether oxygen (oxane) introduces two pivotal changes:

Lipophilicity Modulation: The ether oxygen lowers the logP (typically by ~1.0–1.5 units)

compared to the carbocyclic analog, improving water solubility and reducing metabolic

clearance linked to high lipophilicity.

Conformational Anchoring: The oxane ring predominantly adopts a chair conformation.

Unlike cyclohexane, the C-O bond lengths (1.43 Å) are shorter than C-C bonds (1.54 Å),
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slightly compressing the ring and altering the vector orientation of the 4,4-substituents. This

creates a specific "exclusion volume" that restricts the conformational freedom of peptides

into which it is incorporated, often stabilizing

-helical or

-helical turns.

Synthetic Strategies & Protocols
The synthesis of 4,4-disubstituted oxane amino acids is dominated by the construction of the

quaternary center at the 4-position of the pyranone ring.

Decision Matrix: Route Selection
Before initiating synthesis, select the route based on substituent requirements:

Target: 4,4-Disubstituted Oxane AA

Is the target the primary amino acid
(NH2/COOH)?

Are alkyl substituents required
at the 4-position?

No (N-alkyl or C-alkyl)

Route A: Bucherer-Bergs
(High Yield, Scalable)

Yes

Route B: Strecker Synthesis
(Variable Yield, Cyanide Handling)

No (Alternative)

Route C: Alkylation of Isocyanides
(For 4-Alkyl derivatives)

Yes

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting the synthetic pathway.
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Protocol A: Bucherer-Bergs Synthesis (Standard)
This is the most robust method for generating the quaternary amino acid core from

commercially available tetrahydro-4H-pyran-4-one.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-

hydantoin intermediate.[1] This intermediate is thermodynamically stable and precipitates,

driving the reaction to completion. Subsequent hydrolysis yields the free amino acid.

Step 1: Formation of Spiro-Hydantoin[1]

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

(3.0 eq), KCN (1.2 eq).

Solvent: Ethanol/Water (1:1 v/v).

Procedure:

Dissolve

and KCN in water.

Add the ketone solution in ethanol dropwise.

Heat to 55–60°C for 12–16 hours. Note: Do not exceed 70°C to prevent cyanide

decomposition.

Cool to 0°C. The spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) will

precipitate as a white solid.

Filter and wash with cold water.[2]

Step 2: Alkaline Hydrolysis

Reagents: NaOH (40% w/v aqueous solution).

Procedure:
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Suspend the spiro-hydantoin in 40% NaOH (5–10 eq).

Reflux at 100°C for 24–48 hours. Critical: Hydantoin hydrolysis is slow; monitoring by LC-

MS is required.

Cool to room temperature.

Neutralize carefully with conc. HCl to pH 6.0 (isoelectric point).

The amino acid precipitates; recrystallize from water/ethanol.

Protocol B: Fmoc-Protection for Solid Phase Peptide
Synthesis (SPPS)
For drug development, the free amino acid must be protected.

Reagents: Fmoc-OSu (1.1 eq),

(2.0 eq).

Solvent: Dioxane/Water (1:1).

Procedure:

Dissolve 4-ATP in

solution.

Add Fmoc-OSu in dioxane at 0°C.

Stir at RT for 4 hours.

Acidify with 1N HCl to pH 2.

Extract with Ethyl Acetate.

Purification: Unlike standard amino acids, Fmoc-4-ATP often requires column

chromatography (DCM/MeOH) due to its high polarity.
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Chemical Properties & Data Summary
Table 1: Comparative Physicochemical Properties

Property
4-Amino-THP-4-
COOH (Oxane)

1-Amino-
Cyclohexane-
COOH (

)

Impact on Drug
Design

LogP (Calc) -3.2 -1.8
Oxane improves

solubility.

pKa (COOH) ~2.1 ~2.3
Inductive effect of

Oxygen lowers pKa.

pKa (NH2) ~9.4 ~9.8
Slightly less basic

amine.

Conformation Chair (Rigid) Chair (Flexible)

Oxane is more rigid

due to C-O bond

lengths.

Chirality Achiral (Prochiral C4) Achiral
Plane of symmetry

through O and C4.

Mechanistic Visualization: Bucherer-Bergs Pathway
Understanding the mechanism is vital for troubleshooting low yields. The formation of the

aminonitrile is the rate-determining step in the initial phase, but the ring closure to hydantoin is

irreversible.

Tetrahydropyran-4-one Imine Intermediate
+ NH3

α-Aminonitrile
+ HCN

Carbamate Intermediate
+ CO2

Spiro-Hydantoin

Cyclization
(- H2O)

Click to download full resolution via product page
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Figure 2: Mechanistic flow of the Bucherer-Bergs reaction converting the ketone to the stable

hydantoin.[3]

Applications in Drug Discovery[4][5][6][7][8][9]
Peptide Constraints (The "Turn" Inducer)
Incorporating 4-ATP into a peptide backbone severely restricts the

and

torsion angles.

Effect: It stabilizes

-turns.

Application: Used in the design of somatostatin mimetics and inhibitors of protein-protein

interactions (PPIs) where a sharp turn is required for binding pocket fit.

BACE1 Inhibitors (Alzheimer's Research)
The oxane ring is frequently used in Beta-secretase 1 (BACE1) inhibitors. The cyclic ether

oxygen can accept a hydrogen bond from the enzyme backbone, a specific interaction not

possible with cyclohexane analogs.

Design Note: The 4,4-disubstitution often involves a cyclic sulfone or a spiro-linkage to

occupy the S1' or S2' pockets of the protease.

Metabolic Stability
Blocking the C4 position prevents metabolic oxidation. In linear ethers, the

-carbon to the oxygen is susceptible to P450 oxidation. In the 4,4-disubstituted oxane, the C4
position is quaternary, blocking this metabolic soft spot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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